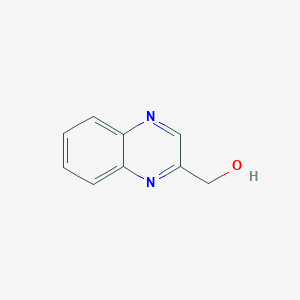

Quinoxalin-2-ylmethanol

Description

Significance within Quinoxaline (B1680401) Chemistry

The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science due to its wide range of biological activities and physicochemical properties. rsc.orgresearchgate.net Quinoxaline derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and organic electronics. researchgate.netd-nb.info

Quinoxalin-2-ylmethanol is significant primarily as a synthetic intermediate. The hydroxymethyl group offers a reactive site for various chemical transformations. For instance, it can be oxidized to produce 2-quinoxalinecarbaldehyde, a key precursor for other derivatives. acs.org It can also participate in reactions such as etherification or esterification to create a library of new compounds. Its ability to be transformed into azides allows for its use in "click" chemistry, such as the Huisgen [3+2] azide-alkyne cycloaddition, to form fused triazolo-quinoxaline systems.

The compound's structure is also foundational in creating more elaborate molecules. Its role as a precursor highlights its importance in diversifying the range of accessible quinoxaline derivatives for various research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41242-94-8 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol chemsrc.com |

| Boiling Point | 310.2°C at 760 mmHg chemsrc.com |

| Flash Point | 141.4°C chemsrc.com |

| Density | 1.293 g/cm³ chemsrc.com |

| Predicted LogP | 1.122 chemsrc.com |

Historical Context of Quinoxaline Derivative Research

The exploration of quinoxaline chemistry dates back to the late 19th century. The first synthesis of a quinoxaline was reported in 1884 by Körner and Hinsberg. encyclopedia.pub The classical and most fundamental method for synthesizing the quinoxaline ring system is the Hinsberg reaction , which involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. encyclopedia.pubchim.it

This foundational reaction paved the way for the synthesis of a vast number of quinoxaline derivatives. Over the decades, research has focused on expanding the scope of this reaction by using various substituted diamines and dicarbonyl compounds. sapub.org Early research was primarily focused on understanding the fundamental reactivity and properties of these heterocycles. The discovery of naturally occurring antibiotics like echinomycin, which contains a quinoxaline core, spurred further interest in the biological activities of this class of compounds. researchgate.netresearchgate.net The development of modern synthetic methods, including the use of metal catalysts and greener, more efficient protocols, has significantly advanced the field, allowing for the creation of highly complex and functionalized quinoxaline derivatives. nih.govijrar.org

Current Research Landscape of this compound

The current research landscape for quinoxaline derivatives is vibrant and multidisciplinary. rsc.org Scientists are actively exploring their applications in materials science, particularly in the development of electron-transporting materials for organic electronic devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (OFETs). d-nb.infobeilstein-journals.org The electron-deficient nature of the quinoxaline ring makes it a suitable component for these applications. beilstein-journals.org Quinoxaline-based dyes and fluorescent probes are also an active area of investigation. researchgate.netmdpi.com

In the realm of organic synthesis, this compound serves as a key starting material. For example, research has shown its formation from the oxidative coupling of glycerol (B35011) and o-phenylenediamine. It can be further reacted to form more complex heterocyclic systems. One notable reaction is its conversion to an azidomethyl derivative, which can then undergo cycloaddition reactions to produce novel triazole-containing quinoxalines.

The development of new synthetic methodologies remains a key focus. Modern approaches often prioritize efficiency and sustainability, employing strategies like microwave-assisted synthesis, the use of recyclable catalysts, and reactions in environmentally benign solvents like water. ijrar.orgresearchgate.net These advancements facilitate the synthesis of compounds like this compound and its derivatives on a larger scale for further investigation.

Table 2: Spectroscopic Data Highlights for this compound and Related Structures

| Technique | Type of Data | Observed Characteristics |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic protons typically appear in the δ 7.7-8.7 ppm range. The methylene (B1212753) (-CH₂) protons of the alcohol group and the hydroxyl (-OH) proton would have distinct signals. For the parent compound, signals have been reported at δ 8.74 (s, 1H), 8.09−8.17 (m, 2H), and 7.75−7.83 (m, 2H). sci-hub.se |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons show signals in the δ 128-155 ppm region. The carbon of the methylene group would appear further upfield. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Expected absorptions include O-H stretching for the alcohol group (typically broad, ~3200-3600 cm⁻¹), C-O stretching (~1000-1200 cm⁻¹), and C=N and C=C stretching from the aromatic rings (~1450-1600 cm⁻¹). |

| Mass Spectrometry | m/z Ratio | The molecular ion peak (M+) would be expected at approximately 160, corresponding to the molecular weight of the compound. |

Note: Specific spectral data can vary based on the solvent and experimental conditions. Data presented is a combination of reported values for the title compound and characteristic values for the quinoxaline functional group.

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLGAOXMPNXQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358622 | |

| Record name | quinoxalin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41242-94-8 | |

| Record name | quinoxalin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxalin-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinoxalin 2 Ylmethanol and Its Derivatives

Strategies for Quinoxalin-2-ylmethanol Synthesis

The synthesis of this compound is typically achieved through multi-step pathways that begin with the formation of a quinoxalin-2-one or a related precursor. These precursors can then be chemically modified through a series of reactions to introduce the desired hydroxymethyl group at the 2-position of the quinoxaline (B1680401) ring.

Multi-Step Synthesis Pathways

Multi-step synthesis provides a versatile approach to this compound, allowing for the careful and controlled introduction of functional groups. These pathways often commence with the synthesis of a quinoxalin-2-one derivative, which then undergoes reduction and potentially other transformations.

A key step in the synthesis of this compound is the reduction of a quinoxalin-2-one precursor. This transformation can be achieved using various reducing agents, with the choice of reagent being crucial for the selective reduction of the carbonyl group. A common strategy involves the initial reduction of the quinoxalin-2-one to a 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative, which can then be re-aromatized.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing the amide functionality within the quinoxalin-2-one ring system to an amine. This reduction typically leads to the formation of a 1,2,3,4-tetrahydroquinoxaline. For instance, the reduction of 8-methyl-3,4-dihydro-1H-quinoxalin-2-one with lithium aluminum hydride in dry tetrahydrofuran (B95107) (THF) yields 8-methyl-1,2,3,4-tetrahydroquinoxaline in good yield. researchgate.net

| Starting Material | Product | Reagent | Solvent | Yield |

|---|---|---|---|---|

| 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one | 8-Methyl-1,2,3,4-tetrahydroquinoxaline | Lithium Aluminum Hydride | Dry THF | 76% |

Following the reduction of a quinoxalin-2-one to a 1,2,3,4-tetrahydroquinoxaline, an oxidation step is required to restore the aromatic quinoxaline core. This aromatization is a critical step in the multi-step synthesis of quinoxaline derivatives. While the direct oxidation to this compound from a tetrahydroquinoxaline precursor with a hydroxymethyl group is a plausible route, a more general approach involves the oxidation of the tetrahydroquinoxaline ring itself. For example, 8-methyl-1,2,3,4-tetrahydroquinoxaline can be oxidized to 8-methylquinoxaline using manganese dioxide (MnO₂) in chloroform. researchgate.net

| Starting Material | Product | Reagent | Solvent | Yield |

|---|---|---|---|---|

| 8-Methyl-1,2,3,4-tetrahydroquinoxaline | 8-Methylquinoxaline | Manganese Dioxide (MnO₂) | Chloroform | 85% |

Rearrangement reactions offer unique pathways to quinoxaline derivatives by enabling significant structural modifications of precursor molecules. These reactions can be catalyzed by acids or other reagents and can lead to the formation of the quinoxaline core or its derivatives from different heterocyclic systems.

One notable example is the acid-catalyzed rearrangement of quinoxalinones. For instance, new three-component domino reactions involving quinoxalin-3(4H)-ones and malononitrile, in the presence of secondary amines or primary alcohols and acetic acid, lead to the formation of multifunctionalized pyrroles through a rearrangement of the quinoxalinone structure. acs.org

Another significant rearrangement in the broader context of quinoxaline synthesis is the Beirut reaction. This reaction involves the cycloaddition of benzofuroxan (B160326) with various nucleophiles, such as enamines or enolates, to produce quinoxaline-N,N'-dioxides. sbq.org.brmdpi.commdpi.com While not a direct synthesis of this compound, the Beirut reaction provides a powerful method for constructing the quinoxaline ring system, which can then be further functionalized. The reaction is typically carried out using a base as a catalyst in either protic or aprotic solvents. sbq.org.br

Rearrangement Reactions in Quinoxaline Synthesis

Rearrangements of Quinoxalinones to Benzimidazolones

The chemical rearrangement of quinoxalinones into benzimidazolones represents a significant transformation of the quinoxaline scaffold. This process, often involving nucleophilic attack, leads to a ring contraction, converting the six-membered pyrazine (B50134) ring of the quinoxaline system into a five-membered imidazole (B134444) ring characteristic of benzimidazolones.

For instance, 3-aroyl- or 3-alkanoylquinoxalin-2(1H)-ones can react with 1,2-diaminobenzenes to initially form a spiro-quinoxalinone derivative. Under acidic conditions, this intermediate undergoes a rearrangement to yield benzimidazolylquinolines. This quinoxaline-benzimidazole rearrangement serves as a method for synthesizing structurally diverse heterocyclic systems.

Photolytic Rearrangements of Quinoxaline-N-Oxides

Quinoxaline N-oxides are known to undergo significant photochemical reactions when exposed to UV irradiation. osti.gov These reactions can lead to the formation of various rearranged products, with the specific outcome depending on the structure of the initial compound and the reaction conditions. osti.govnih.gov

One of the key transformations observed is the photoinduced rearrangement of 2-substituted quinoxaline 1,4-dioxides. nih.gov Under photolysis, these compounds can isomerize to form 3-oxoquinoxaline 1-N-oxides in high yields. nih.gov This process is believed to proceed through a high-energy oxaziridine (B8769555) intermediate. nih.govwur.nl The formation of this transient three-membered ring is a critical step, facilitating the migration of a substituent and the subsequent ring transformation. nih.govscispace.com Two primary types of photochemical reactions have been identified in this class of compounds: photoisomerization, which involves the migration of a substituent to a nitrogen atom of the heterocycle, and photorearrangement, which results in the elimination of a substituent and the formation of corresponding lactams. osti.gov

Oxidative Coupling Reactions

Oxidative coupling reactions provide another robust avenue for the synthesis of the quinoxaline core, forming the heterocyclic ring through the creation of new carbon-nitrogen bonds under oxidative conditions.

Utilizing Glycerol (B35011) and 1,2-Diaminobenzenes

An environmentally friendly approach to synthesizing 2-methylquinoxaline (B147225) derivatives involves the use of glycerol as a sustainable C3 source reacted with 1,2-phenylenediamines. mdpi.com This method is notable for its excellent atom efficiency. mdpi.com The reaction mechanism is proposed to begin with the catalytic dehydrogenation of glycerol to form glyceraldehyde. mdpi.com This aldehyde then undergoes a dehydration reaction with the 1,2-phenylenediamine to form an intermediate, which subsequently cyclizes and dehydrates to yield the 2-methylquinoxaline product. mdpi.com This 2-methylquinoxaline is a direct precursor to this compound, which can be formed via oxidation of the methyl group.

| 1,2-Phenylenediamine Derivative | Catalyst System | Solvent | Yield of 2-Methylquinoxaline |

| 1,2-Phenylenediamine | Iridium complex with NHC ligand / K₂CO₃ | 2,2,2-Trifluoroethanol | Good mdpi.com |

| 4,5-Dimethyl-1,2-phenylenediamine | Iridium complex with NHC ligand / K₂CO₃ | 2,2,2-Trifluoroethanol | High mdpi.com |

| 4-Chloro-1,2-phenylenediamine | Iridium complex with NHC ligand / K₂CO₃ | 2,2,2-Trifluoroethanol | Moderate to Good mdpi.com |

Homolytic Aromatic Substitution with Acyl Radicals

The Minisci reaction, a form of homolytic aromatic substitution, offers a powerful method for the C-H functionalization of electron-deficient N-heterocycles like quinoxaline. acs.org This reaction allows for the introduction of acyl groups onto the quinoxaline ring. nih.gov In this process, acyl radicals are generated from various precursors, such as aldehydes or α-keto acids, typically using an oxidant like potassium persulfate (K₂S₂O₈). acs.orged.ac.uk

The generated acyl radical then attacks the protonated quinoxaline ring, which is highly electrophilic, primarily at the C2 or C3 positions. This addition is followed by an oxidation step that restores aromaticity, resulting in an acylated quinoxaline. The resulting 2-acylquinoxaline can then be readily reduced to the corresponding this compound. This transition metal-free approach provides a direct route to installing a functional handle that leads to the desired alcohol. acs.org

| Heterocycle | Acyl Radical Source | Oxidant | Product |

| Quinoxaline | Aldehyd | K₂S₂O₈ | 2-Acylquinoxaline acs.org |

| Isoquinoline | Aldehyde | K₂S₂O₈ | 1-Acylisoquinoline acs.org |

| Quinoline | α-Keto acid | K₂S₂O₈ / AgNO₃ | 2-Acylquinoline ed.ac.uk |

Precursor Compounds in this compound Synthesis

The synthesis of the this compound scaffold fundamentally relies on the construction of the quinoxaline ring system, which is most classically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgsapub.orgencyclopedia.pubnih.gov This versatile and widely used method forms the pyrazine ring fused to the benzene (B151609) ring. sapub.orgchim.it

The choice of precursors dictates the substitution pattern of the final quinoxaline product.

o-Phenylenediamines : These are the source of the benzene portion of the quinoxaline ring. Substituted o-phenylenediamines can be used to introduce various functional groups onto this ring. sapub.orgnih.gov

α-Dicarbonyl Compounds : These reagents provide the two carbon atoms that form the pyrazine ring. To obtain this compound or its precursors, specific α-dicarbonyl compounds are required. A key precursor is 2-methylquinoxaline, which can be synthesized by condensing o-phenylenediamine (B120857) with 2-oxopropionaldehyde (also known as pyruvaldehyde or methylglyoxal). sapub.orgsapub.org The resulting methyl group at the C2 position can then be functionalized, for example, through oxidation, to yield the desired methanol (B129727) group. Other suitable precursors include α-hydroxy ketones and α-haloketones, which can also cyclize with o-phenylenediamines to form the quinoxaline core. arkat-usa.orgchim.itlongdom.org

| 1,2-Diamine Precursor | α-Dicarbonyl/Equivalent Precursor | Resulting Quinoxaline Derivative |

| o-Phenylenediamine | 2-Oxopropionaldehyde (Methylglyoxal) | 2-Methylquinoxaline sapub.orgsapub.org |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline nih.gov |

| o-Phenylenediamine | Glyoxal | Quinoxaline tsijournals.com |

| Substituted o-phenylenediamine | α-Hydroxy ketone | Substituted 2-alkyl/aryl-quinoxaline arkat-usa.org |

| o-Phenylenediamine | Phenacyl bromide (α-haloketone) | 2-Phenylquinoxaline nih.govlongdom.org |

Quinoxalin-2-ones

Quinoxalin-2(1H)-ones are a critical class of intermediates. A metal-catalyst-free method for synthesizing substituted quinoxalin-2-ones involves an oxidative amidation–heterocycloannulation protocol starting from 2,2-dibromo-1-arylethanone. researchgate.net Another approach involves the reaction of α-keto acids with 2-aminobenzamides in water, which proceeds without a catalyst. organic-chemistry.org Furthermore, a copper-catalyzed reaction between 2-haloanilines and amino acids provides a practical and rapid route to obtaining quinoxalin-2-ones. researchgate.net A tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite (B80452) also yields quinoxalin-2-ones with good functional group tolerance. organic-chemistry.org Visible-light-induced cross-dehydrogenative coupling (CDC)-amination represents a modern approach for the direct formation of 3-aminoquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and aliphatic amines. organic-chemistry.org

1,2,3,4-Tetrahydroquinoxalines

1,2,3,4-Tetrahydroquinoxalines represent the fully reduced form of the pyrazine ring in the quinoxaline system. A common method for their synthesis is the reduction of quinoxalin-2-ones. researchgate.net A specific example involves the reduction of 2-keto-1,2-dihydroquinoxaline using lithium aluminum hydride in tetrahydrofuran (THF). prepchem.com In this procedure, the starting material is added to a solution of lithium aluminum hydride and heated under reflux for several hours. prepchem.com After quenching the excess reducing agent, the product is extracted and can be purified by recrystallization, yielding 1,2,3,4-tetrahydroquinoxaline. prepchem.com

Quinoxaline-2,3-diones

Quinoxaline-2,3-diones, also known as 1,4-dihydroquinoxaline-2,3-diones, are valuable precursors in quinoxaline chemistry. A straightforward synthesis involves the reaction of an o-phenylenediamine with oxalic acid. omicsonline.orgomicsonline.org This condensation reaction can be facilitated by microwave irradiation. sapub.org Another method involves the rotatory evaporation of 1,2-diamino aromatic compounds in diethyl oxalate. sapub.org Additionally, quinoxaline-2,3(1H,4H)-diones can be synthesized from quinoxalin-2(1H)-ones through a visible-light-driven transformation mediated by hydrogen peroxide (H₂O₂), a green oxidant. rsc.org

Reaction Conditions and Optimization

The efficiency of quinoxaline synthesis is highly dependent on various reaction parameters. Optimizing conditions such as solvent, temperature, reaction time, and catalytic system is crucial for achieving high yields and purity. The classic method for preparing quinoxalines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, which often requires high temperatures and the use of a strong acid catalyst for long reaction times. nih.gov

Solvent Effects

The choice of solvent significantly impacts the rate and yield of quinoxaline synthesis. Studies on the synthesis of 2,3-diketoquinoxaline have shown that solvents like 1,4-dioxane, ethanol, and dimethylformamide (DMF) can provide high yields in short reaction times under microwave conditions. omicsonline.orgomicsonline.org In some catalytic systems, toluene (B28343) has been used effectively. nih.gov Green and sustainable approaches often utilize ethanol, aqueous ethanol, or even just water as the solvent. nih.govchim.it A study utilizing microdroplet reactions found that a methanol-water mixture (1:1 v/v) offered the highest conversion efficiency. nih.gov Interestingly, for certain catalytic systems, such as those using sulfated polyborate, solvent-free conditions have been found to be optimal, offering both economic and ecological advantages. ias.ac.in

Table 1: Effect of Different Solvents on Quinoxaline Synthesis

| Solvent | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|

| Ethanol | Microwave | High | omicsonline.orgomicsonline.org |

| DMF | Microwave | High | omicsonline.orgomicsonline.org |

| 1,4-Dioxane | Microwave | High | omicsonline.orgomicsonline.org |

| Toluene | AlCuMoVP | 92% | nih.gov |

| Water | CAN | Excellent | chim.it |

| Methanol-Water (1:1) | Microdroplet Reaction | High Conversion | nih.gov |

| Solvent-Free | Sulfated Polyborate | High | ias.ac.in |

Temperature and Reaction Time

Temperature and reaction duration are critical parameters that must be optimized for efficient synthesis. While traditional methods often require refluxing for extended periods (2–12 hours), modern catalytic approaches have enabled milder conditions. ias.ac.in For instance, the synthesis of quinoxaline derivatives has been successfully achieved at room temperature (25°C) within 2 hours using heteropolyoxometalate catalysts. nih.gov Other systems also operate effectively at room temperature, providing excellent yields. chim.it However, some reactions may require elevated temperatures, such as 70°C or 80°C, to proceed efficiently. chim.itorganic-chemistry.org The use of microwave irradiation can dramatically shorten reaction times, often to just a few minutes. omicsonline.orgsapub.org

Table 2: Examples of Reaction Conditions for Quinoxaline Synthesis

| Temperature | Reaction Time | Catalytic System | Reference |

|---|---|---|---|

| Room Temperature (25°C) | 120 min | AlCuMoVP | nih.gov |

| Room Temperature | Not specified | CAN in water | chim.it |

| 70°C | Not specified | TMSCl in water | chim.it |

| 80°C | 20 hours | CuI/K₂CO₃ in DMSO | organic-chemistry.org |

| Microwave (800W) | Few minutes | FeCl₃ | omicsonline.org |

Catalytic Systems in Quinoxaline Synthesis

A wide array of catalytic systems has been developed to improve the synthesis of quinoxalines, offering benefits such as higher yields, milder conditions, and easier workup procedures. These can be broadly categorized into metal-based, non-metal, and heterogeneous catalysts.

Simple metal salts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective and affordable catalysts. orientjchem.org Copper (e.g., CuI) and nickel (e.g., NiBr₂/1,10-phenanthroline) complexes are also widely used. organic-chemistry.org Lanthanide catalysts, such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), are effective in aqueous media at room temperature. chim.it

In a move towards greener chemistry, numerous transition-metal-free catalytic systems have been developed. nih.gov These include the use of ammonium chloride in methanol, which acts as a mild, inexpensive, and eco-friendly catalyst system. researchgate.net Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed for the aerobic oxidation of precursor ketones in a one-pot synthesis of quinoxalines. organic-chemistry.org

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for recyclability. Examples include HClO₄·SiO₂, alumina-supported Keggin heteropolyoxometalates (AlCuMoVP), and functionalized nanozeolites. nih.govchim.it Sulfated polyborate is another efficient, recyclable, and environmentally benign catalyst that functions under solvent-free conditions and possesses both Lewis and Brønsted acidity. ias.ac.in

Table 3: Overview of Catalytic Systems for Quinoxaline Synthesis

| Catalyst Type | Examples | Key Features | Reference |

|---|---|---|---|

| Simple Metal Salts | CrCl₂, PbBr₂, CuSO₄·5H₂O | Affordable, easily accessible | orientjchem.org |

| Transition Metal Complexes | CuI, NiBr₂/1,10-phenanthroline | Efficient for various coupling reactions | organic-chemistry.org |

| Lanthanide Catalysts | Cerium (IV) Ammonium Nitrate (CAN) | Effective in water at room temperature | chim.it |

| Heterogeneous Catalysts | AlCuMoVP, HClO₄·SiO₂, Sulfated Polyborate | Reusable, easy to separate from reaction mixture | nih.govchim.itias.ac.in |

| Transition-Metal-Free | NH₄Cl, Ionic Liquids, Ammonium Bifluoride | Eco-friendly, avoids heavy metal contamination | nih.govresearchgate.net |

| Organocatalysts | DABCO | Metal-free, promotes aerobic oxidation | organic-chemistry.org |

Green Chemistry Approaches in Quinoxaline Synthesis

The development of green synthetic protocols for quinoxaline derivatives is a significant focus in modern organic chemistry. benthamdirect.com These approaches aim to minimize environmental impact by adhering to the principles of green chemistry, such as using less hazardous reagents, employing renewable resources, and designing energy-efficient processes. ekb.eg Key advancements include the use of water as a solvent, reusable nanocatalysts, and energy-mediated methods to bypass classical procedures that involve toxic substances. benthamdirect.comias.ac.in These strategies not only offer an environmentally benign pathway but also often result in high yields, shorter reaction times, and simplified workup procedures. ias.ac.inresearchgate.net

Visible-Light-Induced Methods

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering a green alternative to traditional methods that often require high temperatures and transition-metal catalysts. nih.gov This approach utilizes visible light as an abundant and renewable energy source to drive chemical reactions under mild conditions.

Recent research has demonstrated the efficacy of visible-light-induced methods for the functionalization of quinoxaline scaffolds. For instance, a catalyst-free method has been developed for the arylation and alkylation of quinoxalin-2(1H)-ones, which uses visible light to promote the reaction with air serving as the oxidant. nih.gov This process is noted for its mild conditions and broad functional group compatibility. nih.gov In other variations, photocatalysts are employed to facilitate specific transformations. The combination of eosin (B541160) Y and KI has been used to catalyze the C3-arylation of quinoxalin-2(1H)-one with phenylhydrazine (B124118) hydrochloride compounds, proceeding through a Minisci-type radical substitution reaction. rsc.org

The versatility of this green technique extends to the formation of carbon-phosphorus bonds. A metal-free, visible-light-induced method allows for the phosphonation of both quinoxalines and quinoxalin-2(1H)-ones, using aerobic oxygen as the oxidant at room temperature. rsc.org This reaction proceeds via a radical mechanism and demonstrates high regioselectivity. rsc.org Furthermore, visible light can be harnessed for C-N bond formation, as seen in the photocatalyst-free dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines, again using air as the green oxidant. acs.org These methods highlight the potential of visible light to enable a wide range of C-H functionalizations on the quinoxaline core in an environmentally friendly manner. rsc.org

| Reaction Type | Substrates | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Arylation/Alkylation | Quinoxalin-2(1H)-ones, Aryl/Alkyl Hydrazines | Catalyst-free, Visible light (400 nm), Air (oxidant) | Environmentally sustainable, broad functional group compatibility. | nih.gov |

| C3-Arylation | Quinoxalin-2(1H)-one, Phenylhydrazine hydrochloride | Eosin Y and KI (photocatalysts), Air (oxidant) | Highly selective C-H functionalization via Minisci reaction. | rsc.org |

| Phosphonation | Quinoxalines, Quinoxalin-2(1H)-ones, Phosphonates | Metal-free, Visible light, Aerobic oxygen (oxidant) | Regioselective C-P bond formation at room temperature. | rsc.org |

| Dehydrogenative Amination | Quinoxalin-2(1H)-ones, Aliphatic amines | Photocatalyst-free, Air (oxidant) | Eco-friendly C-H/N-H cross-dehydrogenative coupling. | acs.org |

Use of Air as Oxidant

The use of molecular oxygen, particularly from ambient air, as a terminal oxidant is a cornerstone of green chemistry. nih.gov Air is an ideal oxidant because it is abundant, inexpensive, and environmentally benign, with water often being the only byproduct. nih.gov In the context of quinoxaline synthesis, air has been successfully employed as a green oxidant in several protocols, often in conjunction with visible-light-induced methods.

A notable example is the catalyst-free, visible-light-driven arylation and alkylation of quinoxalin-2(1H)-ones, where air plays the crucial role of the oxidant. nih.gov This approach avoids the need for stoichiometric, often toxic, chemical oxidants. Similarly, a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines proceeds efficiently using air as the sole oxidant without the need for a photocatalyst, highlighting a particularly eco-friendly pathway. acs.org

Beyond photocatalysis, air can serve as the oxidant in other types of reactions. For instance, an acetic acid-catalyzed Pictet-Spengler type reaction for the synthesis of pyrrolo[1,2-a]quinoxalines utilizes air as a green oxidant, eliminating the need for additional oxidizing agents. nih.gov These methodologies demonstrate a significant advancement in sustainable chemical synthesis, where the direct use of atmospheric oxygen minimizes waste and environmental impact.

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylation and Alkylation | Quinoxalin-2(1H)-ones, Hydrazines | Visible light, Catalyst-free | 3-Aryl/Alkyl-quinoxalin-2(1H)-ones | nih.gov |

| Dehydrogenative Amination | Quinoxalin-2(1H)-ones, Aliphatic amines | Photoinduced, Photocatalyst-free | 3-Aminoquinoxalin-2(1H)-ones | acs.org |

| Pictet-Spengler Reaction | 2-(1H-pyrrol-1-yl)aniline, Aldehydes | Acetic acid (10 mol%) | Pyrrolo[1,2-a]quinoxalines | nih.gov |

| C3-Arylation | Quinoxalin-2(1H)-one, Phenylhydrazine hydrochloride | Eosin Y, KI, Visible light | 3-Arylated quinoxaline-2(1H)-one | rsc.org |

Biological and Biomedical Research on Quinoxalin 2 Ylmethanol and Its Analogs

Therapeutic Potential of Quinoxaline (B1680401) Derivatives

Quinoxaline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities. ekb.egekb.eg These compounds are recognized for their diverse therapeutic potential, which includes antimicrobial, antidiabetic, anti-inflammatory, antidepressant, and anticancer properties. pnrjournal.comresearchgate.net The quinoxaline scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.gov Research has demonstrated that derivatives of quinoxaline possess antibacterial, antifungal, antitubercular, antiviral, antiprotozoal, and insecticidal activities. researchgate.nettandfonline.com Their importance in therapeutic chemistry is on the rise, with ongoing research exploring their development as potent agents against various diseases. nih.gov The versatility of the quinoxaline core allows for structural modifications that can enhance their pharmacological profiles, making them promising candidates for the development of new and more effective drugs. nih.gov

Anticancer Activity

The quest for more effective and safer anticancer drugs has led researchers to explore novel chemical scaffolds, with quinoxaline and its derivatives emerging as a promising class of chemotherapeutic agents. nih.gov These compounds have demonstrated significant anticancer activity against a variety of tumor cell lines. pnrjournal.comnih.gov The anticancer potential of quinoxaline derivatives is attributed to their ability to interfere with various cellular processes crucial for cancer cell growth and survival. They have been shown to act as selective adenosine triphosphate (ATP) competitive inhibitors of several protein kinases, which are key regulators of cell proliferation and division. nih.govsemanticscholar.org Research has identified numerous mechanisms through which these compounds exert their antitumor effects, including the inhibition of critical enzymes, disruption of cell cycle progression, and induction of programmed cell death.

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov Quinoxaline derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.gov For instance, researchers have used a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisostere for the phthalazinone motif found in the approved PARP-1 inhibitor, Olaparib. nih.govresearchgate.net This approach has yielded novel quinoxaline-based compounds with significant PARP-1 inhibitory activity.

Table 1: PARP-1 Inhibition by Quinoxaline Derivatives

| Compound | Scaffold | IC₅₀ (nM) | Reference |

| Compound 106 | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline | 2.31 | researchgate.net |

| Compound 107 | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline | 3.05 | researchgate.net |

| Olaparib | Phthalazinone | 4.40 | researchgate.net |

Quinoxaline derivatives exhibit potent antiproliferative activity against a wide range of human cancer cell lines, including those of the liver (HepG2), prostate (PC-3), colon (HCT-116), and breast (MCF-7). nih.govsemanticscholar.orgnih.govmdpi.com The mechanisms underlying this activity are diverse. Some derivatives function as topoisomerase II inhibitors, interfering with the enzyme responsible for managing DNA tangles during replication. nih.govsemanticscholar.org For example, specific quinoxaline compounds showed inhibitory effects against topoisomerase II with IC₅₀ values of 21.98 and 7.529 µM. nih.gov Other quinoxaline-based compounds have been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that promote cancer growth. semanticscholar.org The antiproliferative efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), with several derivatives demonstrating activity in the low micromolar range. nih.govsemanticscholar.org

Table 2: Antiproliferative Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition |

| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II Inhibition |

| Compound 3b | MCF-7 (Breast) | 1.85 | Topoisomerase II & EGFR Inhibition |

| Compound 6k | MCF-7 (Breast) | 6.93 | HDAC6 Zf-UBD Binding |

| Compound 6k | HCT-116 (Colon) | 9.46 | HDAC6 Zf-UBD Binding |

| Compound 3d | HL-60 (Leukemia) | 5.15 | Not specified |

| Compound 7a | IGROV1 (Ovarian) | 14.5 | Not specified |

A key strategy in cancer treatment is to halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle. Quinoxaline derivatives have been shown to effectively modulate the cell cycle, leading to arrest at various phases. nih.govnih.govrsc.org For example, certain quinoxaline 1,4-dioxide derivatives, such as BPQ and AMQ, were found to block cells at the G2/M phase of the cell cycle. nih.gov This arrest is often associated with the modulation of key regulatory proteins; both BPQ and AMQ were observed to inhibit the expression of cyclin B, a crucial protein for entry into mitosis. nih.gov Other studies have reported that different quinoxaline compounds can cause cell cycle arrest at the S phase or induce an increase in the population of cells in the pre-G1 phase, which is indicative of apoptosis. nih.govrsc.org For instance, one potent quinoxaline derivative induced a 3.59-fold increase in the G2/M phase population compared to controls. rsc.org

Table 3: Effect of Quinoxaline Derivatives on Cell Cycle Progression

| Compound | Cancer Cell Line | Effect on Cell Cycle | Molecular Target/Observation |

| AMQ | T-84 (Colon) | G2/M Arrest (>60% of cells) | Inhibition of cyclin B expression |

| BPQ | T-84 (Colon) | G2/M Arrest | Inhibition of cyclin B expression |

| Compound IV | PC-3 (Prostate) | S Phase Arrest | - |

| Compound 14 | MCF-7 (Breast) | G2/M Arrest, Pre-G1 Increase | 3.59-fold increase in G2/M phase |

| Compound VIIIc | HCT116 (Colon) | G2/M Arrest | - |

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Quinoxaline derivatives have been extensively documented as potent inducers of apoptosis in cancer cells through various signaling pathways. nih.govrsc.orgnih.govmdpi.com One mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. The quinoxaline 1,4-dioxide derivative DCQ was shown to significantly decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov Other quinoxaline compounds have been found to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while simultaneously downregulating Bcl-2. nih.gov The activation of effector caspases, like caspase-3, is a hallmark of apoptosis. nih.gov Studies have demonstrated that treatment with certain quinoxaline derivatives leads to a remarkable increase in caspase-3 and p53 levels, confirming their ability to trigger the apoptotic cascade. rsc.org

Table 4: Apoptosis Induction by Quinoxaline Derivatives

| Compound | Cancer Cell Line | Apoptotic Mechanism | Key Molecular Effects |

| DCQ | T-84 (Colon) | Intrinsic Pathway | Decreased Bcl-2, Increased Bax |

| Compound IV | PC-3 (Prostate) | Intrinsic & Extrinsic Pathways | Upregulated p53, caspase-3, caspase-8; Downregulated Bcl-2 |

| RZ2 | HeLa (Cervical) | Mitochondrial Pathway | Disruption of mitochondrial membrane potential |

| Compound 14 | MCF-7 (Breast) | Caspase-dependent | Increased levels of caspase-3 and p53 |

| Compound 3 | MCF-7 (Breast) | - | Increased late-stage apoptosis from 0.13% to 21.38% |

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death, depending on the context. The interplay between autophagy and apoptosis is complex, but some therapeutic strategies aim to manipulate this relationship to kill cancer cells. nih.gov Research has shown that certain quinoxaline-containing peptides can induce apoptosis by modulating autophagy. nih.govrsc.orgub.edu For example, the compound RZ2 was found to accumulate in acidic cellular compartments and block the progression of autophagy. nih.govrsc.org This blockage leads to metabolic stress, disruption of the mitochondrial membrane potential, and ultimately, the activation of apoptosis. nih.govrsc.org In studies on pancreatic cancer, another quinoxaline derivative, QN523, was found to significantly increase the expression of genes implicated in autophagy, such as MAP1LC3B, suggesting that autophagy is a major mechanism of its action. nih.gov These findings indicate that targeting autophagy is a viable mechanism for the anticancer activity of specific quinoxaline analogs. nih.gov

Targeting Colorectal Cancer

Quinoxaline derivatives have emerged as a significant area of interest in the development of novel therapeutics for colorectal cancer. Research has demonstrated the potent cytotoxic effects of various quinoxaline analogs against human colorectal carcinoma cell lines, such as HCT-116.

One area of investigation involves the development of novel 3-benzylquinoxalin-2-one derivatives. These compounds have been synthesized and evaluated for their potential to inhibit the growth of colorectal cancer cells. In a particular study, several of these derivatives exhibited potent anticancer activity. Notably, compounds 6 , 9 , 14 , and 20 displayed submicromolar IC₅₀ values ranging from 0.05 to 0.07 µM against HCT-116 cells, which was significantly more potent than the standard chemotherapeutic agent doxorubicin (IC₅₀ 0.761 µM) under the same experimental conditions. nih.gov

Another study synthesized four novel heterocyclic compounds with structural similarities to quinone systems, where nitrogen atoms replace the oxygen atoms. These compounds, designated DIQ3-6, were tested against HCT116 human colon cancer cells. The research showed that all four compounds significantly reduced the viability of colon cancer cells at a concentration as low as 4 µM. frontiersin.org This concentration was found to be non-cytotoxic to normal human intestinal cell lines (FHs74Int), suggesting a degree of selectivity for cancer cells. frontiersin.org Furthermore, these compounds were observed to inhibit the formation of colon spheres in three-dimensional cell cultures, indicating their potential to target cancer stem cells and inhibit their self-renewal capacity. frontiersin.org

The mechanism of action for some quinoxaline derivatives in colorectal cancer is believed to involve the inhibition of key signaling pathways. For instance, some derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical component in tumor angiogenesis.

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives against HCT-116 Colorectal Cancer Cells

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| 6 | 0.05 - 0.07 | Doxorubicin | 0.761 |

| 9 | 0.05 - 0.07 | ||

| 14 | 0.05 - 0.07 | ||

| 20 | 0.05 - 0.07 | ||

| DIQ3 | <4 | ||

| DIQ4 | <4 | ||

| DIQ5 | <4 | ||

| DIQ6 | <4 |

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Quinoxaline derivatives have been extensively investigated as potential VEGFR-2 inhibitors.

Numerous studies have focused on designing and synthesizing novel quinoxaline-based compounds that can effectively target the VEGFR-2 signaling pathway. For example, a series of novel unife.itresearchgate.netnih.govtriazolo[4,3-a]quinoxalin-4(5H)-one and unife.itresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives were designed and evaluated for their anti-proliferative and VEGFR-2 inhibitory activities. researchgate.net Several of these compounds, namely 25d , 25e , 25i , and 27e , demonstrated significant inhibitory activity against VEGFR-2, with IC₅₀ values ranging from 3.4 to 6.8 nM. researchgate.net

In another study, a series of 3-methylquinoxaline-based derivatives were synthesized and evaluated as VEGFR-2 inhibitors. rsc.org Compound 17b from this series was identified as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 2.7 nM. rsc.org Further investigation into the mechanism of action of these compounds revealed that they can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. researchgate.netnih.gov

The development of quinoxalin-2(1H)-one derivatives has also yielded promising VEGFR-2 inhibitors. In one study, compound 11g showed potent inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.75 µM, which was more potent than the reference drug sorafenib (IC₅₀ = 1.29 µM). bohrium.com These findings highlight the potential of the quinoxaline scaffold in the design of novel and effective VEGFR-2 inhibitors for cancer therapy.

Table 2: VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

|---|---|---|---|

| 25d | 3.4 ± 0.3 | Sorafenib | - |

| 25e | - | ||

| 25i | - | ||

| 27e | 6.8 ± 0.5 | ||

| 17b | 2.7 | ||

| 14a | 3.2 | Sorafenib | 3.12 |

| 14c | 4.8 | ||

| 15d | 5.4 | ||

| 11g | 750 | Sorafenib | 1290 |

Anti-inflammatory Properties

Quinoxaline derivatives have demonstrated notable anti-inflammatory properties in various experimental models. Research has shown that these compounds can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

A study investigating the anti-inflammatory activity of novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives found that several compounds exhibited promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. nih.gov Two of the most potent LOX inhibitors, compounds 7b and 8f , were further evaluated in an in vivo model of inflammation using the carrageenan-induced edema model. nih.gov Compound 7b demonstrated a significant in vivo anti-inflammatory effect, with a 41% reduction in edema, which was comparable to the 47% inhibition observed with the standard anti-inflammatory drug indomethacin. nih.gov

In another study, the quinoxaline derivatives DEQX and OAQX were evaluated for their anti-inflammatory effects. Both compounds were found to act on leukocyte migration and decrease the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.net This suggests that these quinoxaline derivatives can interfere with the cellular and molecular mechanisms of inflammation. The ability of these compounds to reduce the levels of key inflammatory cytokines points to their potential as therapeutic agents for inflammatory conditions.

Hepatoprotective Effects

While direct studies on the hepatoprotective effects of Quinoxalin-2-ylmethanol are limited, research on related heterocyclic compounds, such as quinazoline derivatives, suggests a potential for this class of compounds to protect the liver from damage.

A study on a novel quinazoline derivative, Q-Br, investigated its hepatoprotective activity against thioacetamide-induced liver toxicity in rats. nih.gov The results showed that treatment with Q-Br significantly attenuated the serum levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), which are markers of liver damage. nih.gov Furthermore, the quinazoline derivative helped in the restoration of normal liver architecture and showed anti-fibrotic activities. nih.gov

The mechanism of hepatoprotection by these related compounds is thought to involve the enhancement of hepatocellular antioxidant enzymes and the blockage of reactive oxygen species production. nih.gov Given the structural similarities between quinoxalines and quinazolines, it is plausible that quinoxaline derivatives, including this compound, may also possess hepatoprotective properties through similar mechanisms. Further research is warranted to specifically evaluate the hepatoprotective potential of this compound and its analogs.

Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of conditions, including pain, inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with the cannabinoid receptor 1 (CB1). Research has led to the discovery of novel selective CB2 receptor agonists based on quinoxaline-related scaffolds.

A project focused on the identification and optimization of selective CB2 receptor agonists led to the discovery of a series of 7-oxo- unife.itnih.govoxazino[2,3,4-ij]quinoline-6-carboxamide derivatives. unife.it Many of these newly synthesized compounds displayed excellent pharmacological profiles with high affinity for the human CB2 receptor, with hKi CB2 values ranging from 0.32 nM to 98 nM. unife.it Functional assays confirmed that these compounds act as full agonists at the human CB2 receptor. unife.it

One of the lead compounds from this series, MT178 , was evaluated in vivo and demonstrated strong analgesic effects in different animal models of inflammatory and chronic pain, with its action mediated through the selective activation of CB2 receptors. unife.it These findings highlight the potential of quinoxaline-based structures in the development of potent and selective CB2 receptor agonists for therapeutic applications.

Antifilarial Activity of Related Benzimidazoles

Lymphatic filariasis is a debilitating parasitic disease caused by filarial nematodes. The current treatment strategies often involve the use of benzimidazole anthelmintics. Recent research has explored the potential of combining these drugs with compounds that target the endosymbiotic Wolbachia bacteria present in filarial worms, which are essential for the worms' survival and reproduction.

A study investigated the synergistic effects of combining the azaquinazoline anti-Wolbachia agent, AWZ1066S, with benzimidazole anthelmintics such as albendazole and oxfendazole. frontiersin.org The combination therapy demonstrated a significant enhancement in the depletion of Wolbachia from filarial tissues in multiple rodent infection models. frontiersin.org This synergistic interaction allowed for shorter treatment durations of as little as 5 days to achieve a curative effect. frontiersin.org

Furthermore, a separate study focused on the synthesis and in vitro anthelmintic and antimicrobial activity of a novel series of quinoxaline-2,3-dione-6-sulphonyl benzimidazoles. researchgate.net These hybrid molecules, which combine the structural features of quinoxaline and benzimidazole, were found to have a pronounced effect against the earthworm Pheretima posthuma, which is often used as a model for anthelmintic screening. researchgate.net The compound 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulphonyl (2-acetyl) benzimidazole, in particular, exhibited good activity. researchgate.net These findings suggest that the combination of quinoxaline and benzimidazole pharmacophores may be a promising strategy for the development of new antifilarial agents.

Antimicrobial Efficacy

Quinoxaline derivatives have been widely studied for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. nih.gov The versatile chemical nature of the quinoxaline scaffold allows for the synthesis of a wide range of derivatives with potent antimicrobial properties.

Several studies have reported the synthesis of new quinoxaline derivatives and their evaluation as antimicrobial agents. For instance, a series of quinoxaline derivatives were designed and synthesized to be evaluated as antimicrobial agents against plant pathogenic bacteria and fungi. Some of these compounds showed significant in vitro antibacterial and antifungal activities. rsc.org Compound 5k displayed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t exhibited potent activity against the fungus Rhizoctonia solani. rsc.org

In another study, a series of symmetrically disubstituted quinoxalines (2 , 3 , 4 , and 5 ) displayed the most significant antibacterial activity against strains of Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Furthermore, compounds 6a , 6b , and a pentacyclic compound 10 showed considerable antifungal activity. The minimum inhibitory concentration (MIC) values for some of these compounds were as low as 8 µg/mL against E. coli and 16 µg/mL against B. subtilis and the fungi Candida albicans and Aspergillus flavus. These results underscore the potential of quinoxaline derivatives as a source of new antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Microorganism | Activity/MIC |

|---|---|---|

| 5k | Acidovorax citrulli | Good antibacterial activity |

| 5j | Rhizoctonia solani | EC₅₀ = 8.54 µg/mL |

| 5t | Rhizoctonia solani | EC₅₀ = 12.01 µg/mL |

| 2d | Escherichia coli | MIC = 8 µg/mL |

| 3c | Escherichia coli | MIC = 8 µg/mL |

| 2d | Bacillus subtilis | MIC = 16 µg/mL |

| 3c | Bacillus subtilis | MIC = 16 µg/mL |

| 4 | Bacillus subtilis | MIC = 16 µg/mL |

| 6a | Bacillus subtilis | MIC = 16 µg/mL |

| 10 | Candida albicans | MIC = 16 µg/mL |

| 10 | Aspergillus flavus | MIC = 16 µg/mL |

Other Reported Biological Activities of Quinoxalines

The quinoxaline scaffold, a fused heterocycle of benzene (B151609) and pyrazine (B50134) rings, is a cornerstone in medicinal chemistry due to the extensive range of pharmacological activities its derivatives exhibit. researchgate.netacs.orgnih.govmdpi.com Research has demonstrated that these compounds possess a wide spectrum of biological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. researchgate.netacs.orgiicb.res.in Several quinoxaline derivatives have been identified as effective agents against various pathogens. nih.gov For instance, they are active components in antibiotics like echinomycin and levomycin. iicb.res.in Their antimicrobial potency is believed to stem from their ability to prevent DNA-directed RNA synthesis by binding to specific sites on DNA. mdpi.com

Beyond antimicrobial and anticancer applications, the biological profile of quinoxalines extends to other therapeutic areas. nih.gov They have been investigated for antimalarial, anti-tubercular, and anti-HIV activities. researchgate.netnih.gov Additionally, certain derivatives have shown potential as antidepressants, anthelmintics, antiprotozoals, and antioxidants. iicb.res.innih.govnih.gov Some quinoxaline-based compounds have also been identified as having hypoglycemic and anti-glaucoma properties, highlighting the scaffold's versatility in developing new therapeutic agents for a wide array of diseases. nih.govnih.gov

Structure-Activity Relationships (SAR)

The quinoxaline nucleus is widely regarded as a "privileged scaffold" in drug discovery. mdpi.com This designation stems from its recurring presence in numerous biologically active compounds and approved pharmaceutical drugs. researchgate.netmdpi.com A pharmacophore is an essential molecular framework that carries the key features responsible for a drug's biological activity. The quinoxaline ring system, formed by the fusion of a benzene ring and a pyrazine ring, serves as such a core. mdpi.commdpi.com Its structure is a central component in various drugs, including the antibacterial agent Quinacillin, the anti-glaucoma medication Brimonidine, and the antiviral Glecaprevir. mdpi.com The inherent properties of this aromatic heterocyclic system allow it to interact with various biological targets, making it a versatile foundation for the design of new therapeutic agents. researchgate.netiicb.res.in

The biological activity of quinoxaline derivatives can be significantly modulated by the nature and position of substituents on the core ring system. mdpi.com Structure-activity relationship (SAR) studies have shown that modifications at the C2, C3, C6, and C7 positions are particularly important for tuning the pharmacological effects. mdpi.com

For anticancer activity, the substitution pattern plays a critical role. For example, in a series of quinoxaline-coumarin hybrids, derivatives with unsubstituted aromatic rings showed higher growth inhibition against melanoma cell lines than those with substituents. mdpi.com When substituents were present, an electron-withdrawing group like chlorine (Cl) conferred higher activity than a bromine (Br) atom or an electron-releasing methyl (CH₃) group. mdpi.com In another study, the presence of an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus increased activity against melanoma cells, whereas trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups decreased it. mdpi.com

In the context of antimicrobial activity, the introduction of specific functional groups is key. It has been observed that incorporating 4-trifluoromethylanilino, 4-hydroxyanilino, or phenylthio groups at the C2 and/or C3 positions can lead to good or moderate antibacterial activity. nih.gov Conversely, adding piperidino or morpholino groups at these same positions was found to reduce antibacterial efficacy. nih.gov For quinoxaline sulfonamide derivatives, the presence of electron-donating groups on an attached aminophenyl ring was shown to positively contribute to antibacterial activity, while electron-withdrawing groups led to moderate or weaker activity. nih.gov

The following table summarizes the influence of different substituents on the anticancer activity of select quinoxaline derivatives against the HCT-116 colorectal cancer cell line.

| Compound | Substituent at N1 | IC₅₀ (μM) |

| 9 | Phthalimide-acetate | 0.063 |

| 13 | Triazole-ethyl benzoate | 0.123 |

| 14 | Triazole-benzoic acid | 0.055 |

| Doxorubicin (Reference) | - | 9.63 |

| Data sourced from studies on N¹-substituted quinoxaline hybrids. |

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single new molecule. This approach aims to develop hybrid compounds that may exhibit improved affinity, enhanced efficacy, or a better safety profile compared to the individual parent molecules. The quinoxaline scaffold is frequently used in this strategy due to its broad biological activity.

Researchers have successfully created quinoxaline hybrids for various therapeutic targets, particularly in cancer research. For instance, quinoxaline has been hybridized with other anticancer pharmacophores like triazole and carboxamide. This strategy was employed to develop novel N¹-substituted quinoxaline and quinoxaline-triazole hybrids designed to halt colorectal cancer. Similarly, hybrid molecules combining quinoxaline with coumarin have been synthesized and evaluated for their anticancer potential. mdpi.com Other examples include the hybridization of quinoxaline with benzimidazole or chalcones to create novel compounds with potential applications in treating various diseases. nih.gov The resulting hybrid molecule is designed to interact with multiple biological targets simultaneously, which can lead to a synergistic therapeutic effect and potentially overcome drug resistance.

In Vitro Biological Assays

Recent in vitro research has explored the potential of quinoxaline derivatives to mitigate hepatic steatosis, a condition characterized by the abnormal accumulation of lipids in liver cells (hepatocytes). acs.org One key study investigated the ability of various quinoxaline analogs to inhibit lipid buildup in cultured HepG2 hepatocytes. In this assay, lipid accumulation was induced by exposing the cells to palmitate, a saturated fatty acid. The intracellular neutral lipids were then visualized and quantified using Oil Red O staining. acs.org

The study revealed that certain quinoxalinone structures were effective at preventing this palmitate-induced lipid accumulation. Notably, some derivatives demonstrated a significant decrease in lipid levels compared to the control cells. These findings suggest that the quinoxalinone core structure may play an important role in suppressing lipid accumulation. acs.org While the precise molecular mechanism remains to be fully elucidated, these results identify specific quinoxaline derivatives as potential candidates for addressing conditions related to fatty liver.

The table below presents the results for selected quinoxaline derivatives from the aforementioned study, showing their effect on lipid accumulation in HepG2 cells.

| Compound | Structure Type | % Lipid Accumulation (Relative to Control) |

| 1a | 8-methyl-3,4-dihydro-1H-quinoxalin-2-one | ~50% |

| 1f | 3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one | ~50% |

| 1m | 3,6-dimethyl-3,4-dihydro-1H-quinoxalin-2-one | ~50% |

| 2a, 2e, 2i | Tetrahydroquinoxalines | Slight Inhibition |

| 3c, 3f | Quinoxalines | Slight Inhibition |

| Data represents the approximate reduction in lipid accumulation observed in the study. |

Cytotoxicity Assays

The cytotoxic potential of quinoxaline derivatives, analogs of this compound, has been extensively investigated against various human cancer cell lines. These studies are crucial in the preliminary stages of anticancer drug discovery, providing insights into the structure-activity relationships that govern their cell-killing capabilities. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter determined in these assays.

A study on novel 2-substituted-quinoxaline analogs revealed a range of anti-proliferative activity against the MCF-7 breast cancer cell line. For instance, a compound featuring a 2-(8-methoxy-coumarin-3-yl) moiety (Compound 3b) demonstrated substantial cytotoxic activity with an IC50 of 1.85 µM. rsc.org In contrast, conversion to a 1,4-dihydroquinoxaline analog resulted in attenuated activity (IC50 of 4.08 µM), highlighting the importance of the quinoxaline ring's aromaticity for its cytotoxic effect. rsc.org Another analog with a 2-(5-bromo-2-hydroxy-phenyl) substituent (Compound 3a) showed considerable cytotoxicity with an IC50 of 12.74 µM. rsc.org

Further research on 2,4-disubstituted-benzo[g]quinoxaline derivatives also demonstrated their cytotoxic effects on the MCF-7 cell line. One particular benzo[g]quinoxaline molecule (Compound 3) exhibited the highest cytotoxic activity among the tested compounds, with an IC50 value of 2.89 µM, which is comparable to the reference drug Doxorubicin (IC50 = 2.01 µM). nih.gov This study also suggested that bromo-substitution on the quinoxaline ring might play a role in enhancing anticancer activity. nih.gov

The cytotoxic activity of quinoxaline derivatives has also been evaluated against other cancer cell lines. For example, a series of 6-chloroquinoxaline derivatives were tested against HCT-116 and MCF-7 cell lines. One compound (Compound 6) showed more potent cytotoxic activity against both HCT-116 (IC50 6.18 μM) and MCF-7 (IC50 5.11μM) cell lines than the standard drug doxorubicin (HCT-116 IC50 9.27 μM and MCF-7 IC50 7.43 μM). ekb.egekb.eg

In another study, twenty-six quinoxalin derivatives were synthesized and evaluated for their biological activities against human non-small-cell lung cancer cells (A549 cells). Among them, compound 4m showed the most potent inhibitory activity with an IC50 of 9.32 ± 1.56 μM, which was comparable to the clinical anticancer drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM). nih.gov

A series of novel 3-methylquinoxaline derivatives were evaluated for their in vitro cytotoxic activities against MCF-7 (breast), HepG2 (liver), and HCT-116 (colon) cell lines. One compound emerged as a potent inhibitor with IC50 values of 3.95 nM against MCF-7, 3.08 nM against HepG2, and 3.38 nM against HCT-116. ekb.eg

Table 1: Cytotoxicity of Quinoxaline Analogs against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3b | MCF-7 | 1.85 | rsc.org |

| Dihydro-analog of 3b | MCF-7 | 4.08 | rsc.org |

| Compound 3a | MCF-7 | 12.74 | rsc.org |

| Benzo[g]quinoxaline 3 | MCF-7 | 2.89 | nih.gov |

| Doxorubicin | MCF-7 | 2.01 | nih.gov |

| 6-chloroquinoxaline 6 | HCT-116 | 6.18 | ekb.egekb.eg |

| 6-chloroquinoxaline 6 | MCF-7 | 5.11 | ekb.egekb.eg |

| Doxorubicin | HCT-116 | 9.27 | ekb.egekb.eg |

| Doxorubicin | MCF-7 | 7.43 | ekb.egekb.eg |

| Compound 4m | A549 | 9.32 ± 1.56 | nih.gov |

| 5-fluorouracil | A549 | 4.89 ± 0.20 | nih.gov |

| 3-methylquinoxaline analog | MCF-7 | 0.00395 | ekb.eg |

| 3-methylquinoxaline analog | HepG2 | 0.00308 | ekb.eg |

| 3-methylquinoxaline analog | HCT-116 | 0.00338 | ekb.eg |

Enzymatic Inhibition Assays (e.g., COX-2, LDHA)

Certain quinoxaline derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. A study focused on novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors revealed promising results. nih.gov Several synthesized compounds exhibited good inhibitory activities against the COX-2 enzyme. nih.gov

Among the tested compounds, compounds 11 and 13 were the most potent, displaying good inhibitory activities against COX-2 with IC50 values of 0.62 and 0.46 μM, respectively. nih.gov These compounds were also more selective for COX-2 over COX-1, with selectivity indexes (SI) of 61.23 and 66.11, respectively. nih.gov Another compound, compound 5, also showed significant COX-2 inhibition with an IC50 of 0.83 μM and a selectivity index of 48.58. nih.gov These findings suggest that the quinoxaline scaffold can be a promising template for the development of selective COX-2 inhibitors. nih.gov

Table 2: In Vitro COX-2 Inhibitory Activity of Quinoxaline Analogs

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 11 | 0.62 | 37.96 | 61.23 | nih.gov |

| 13 | 0.46 | 30.41 | 66.11 | nih.gov |

| 5 | 0.83 | 40.32 | 48.58 | nih.gov |

| 4a | 1.17 | 28.79 | 24.61 | nih.gov |

| 9 | 2.21 | 38.72 | 17.52 | nih.gov |

The enzyme lactate dehydrogenase (LDH), particularly the LDHA isoform, plays a crucial role in the metabolic reprogramming of cancer cells, making it an attractive target for anticancer therapies. Research into the inhibitory effects of quinoxaline derivatives on LDH is an emerging area.

A study investigating the antitumor activity of a new quinoxaline derivative (LH) and its copper (Cu-LH) and cobalt (Co-LH) complexes focused on their effect on LDH activity in serum from breast cancer patients. The results indicated that the quinoxaline derivative and its metal complexes exhibited an inhibitory effect on LDH activity in vitro. The study reported that the percentage of inhibition increased with higher concentrations of the tested compounds. Furthermore, the quinoxaline derivative (LH) itself showed a greater inhibitory effect than its corresponding metal complexes. This preliminary study suggests that quinoxaline derivatives have the potential to act as LDH inhibitors, which could contribute to their anticancer properties by targeting the metabolic pathways of cancer cells. However, specific IC50 values for LDH inhibition by these quinoxaline derivatives were not reported in this particular study.

Computational and Theoretical Studies of Quinoxalin 2 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are essential for investigating the electronic properties and reactivity of molecules. nih.gov Among the most powerful and widely used methods is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscispace.com It is extensively applied to predict molecular characteristics, understand electronic structures, and analyze reactivity. nih.govmdpi.com DFT calculations for Quinoxalin-2-ylmethanol would provide a detailed understanding of its geometry, electronic properties, and potential chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. sciensage.info

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, FMO analysis would identify the regions of the molecule most likely to participate in nucleophilic and electrophilic interactions. The HOMO is typically localized on the most electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, whereas the LUMO is found on electron-deficient areas, indicating sites for nucleophilic attack. youtube.com

| Parameter | Description | Calculated Value for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available in cited sources |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in cited sources |

| HOMO-LUMO Gap (ΔE) (eV) | Energy difference between LUMO and HOMO | Data not available in cited sources |

The stability of a molecule can be assessed through its electronic energy and the HOMO-LUMO gap. sciensage.info Spin density surfaces are particularly relevant for radical species or molecules in excited triplet states. They map the distribution of unpaired electron spin within the molecule. For the ground state of a closed-shell molecule like this compound, this analysis is less critical. However, in the context of radical reactions or photochemical processes, calculating the spin density distribution would be crucial to identify the atoms bearing the highest radical character.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. uni-muenchen.de The MEP is used to identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically colored blue), which are prone to nucleophilic attack. preprints.org

For this compound, an MEP analysis would reveal the negative potential around the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atom of the methanol (B129727) group, indicating these are the primary sites for electrophilic interactions or hydrogen bonding. uni-muenchen.depreprints.org Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.

| MEP Region | Associated Atom(s) | Predicted Reactivity |

|---|---|---|

| Negative Potential (Red/Yellow) | Quinoxaline Nitrogens, Hydroxyl Oxygen | Site for electrophilic attack, hydrogen bond acceptor |

| Positive Potential (Blue) | Hydroxyl Hydrogen, Aromatic Hydrogens | Site for nucleophilic attack, hydrogen bond donor |

| Near-Zero Potential (Green) | Carbon framework | Lower reactivity |

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. sciensage.info

Global Softness (S = 1 / 2η): The reciprocal of hardness; soft molecules are more reactive. nih.gov

Electrophilicity Index (ω = μ² / 2η): Measures the ability of a molecule to accept electrons.

Calculating these descriptors for this compound would provide a quantitative measure of its stability and propensity to engage in chemical reactions as either an electron donor or acceptor.

| Global Reactivity Descriptor | Formula | Calculated Value for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Data not available in cited sources |

| Electron Affinity (A) | A ≈ -ELUMO | Data not available in cited sources |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available in cited sources |

| Global Softness (S) | S = 1 / 2η | Data not available in cited sources |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -(I+A)/2) | Data not available in cited sources |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic properties of molecules, particularly their response to time-dependent electromagnetic fields, such as light. frontiersin.org This makes it an invaluable tool for predicting the optical properties of compounds like this compound.

By applying TD-DFT, researchers can calculate the electronic absorption spectra, which reveals the wavelengths of light a molecule absorbs. These calculations help determine key parameters such as maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which indicates the probability of an electronic transition. researchgate.net For quinoxaline derivatives, studies have successfully used TD-DFT methods, such as CAM-B3LYP with a 6-311G(d,p) basis set, to predict their absorption spectra and electronic properties. rsc.org

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical component of these studies. The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is directly related to the electronic excitation energy and provides insights into the molecule's chemical reactivity and stability. rsc.org A smaller energy gap generally corresponds to easier electronic excitation and absorption at longer wavelengths. Theoretical investigations on various quinoxaline derivatives have shown that modifications to the molecular structure can tune these energy levels and, consequently, their optical and electronic properties. researchgate.netarxiv.org

| Derivative Class | Computational Method | Predicted λmax Range (nm) | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| D-A Organic Dyes | CAM-B3LYP/6-311G(d,p) | 692 - 711 | -6.258 to -4.903 | -3.010 to -2.727 | 1.926 to 3.539 |

| General Derivatives | B3LYP/6-311G(d,p) | Not Specified | -6.19 to -5.55 | -2.58 to -1.97 | 3.57 to 3.98 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and stability. youtube.com This technique is particularly useful for understanding how molecules like this compound behave in a biological environment, such as in solution or when interacting with a protein. nih.gov